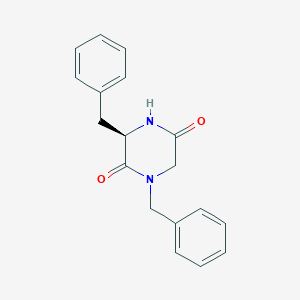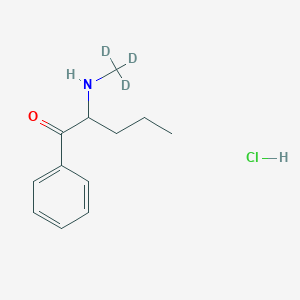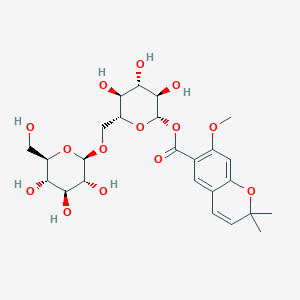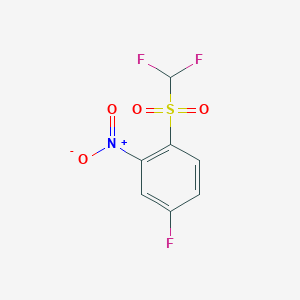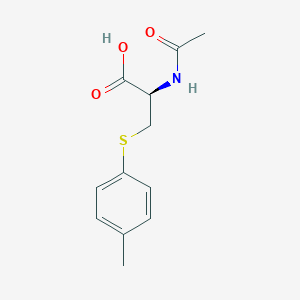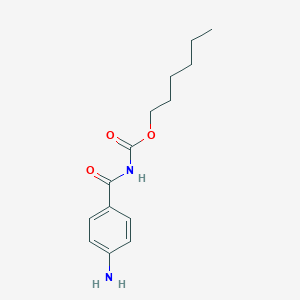
Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S-Trioxide Dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S-Trioxide Dihydrochloride) is a derivative of perphenazine, a phenothiazine antipsychotic. This compound is primarily used as a reference standard in pharmaceutical testing and research . It is known for its complex molecular structure and significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride involves multiple steps, starting from perphenazine. The process typically includes the oxidation of perphenazine to introduce sulfoxide and dioxide groups. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control is stringent, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation states.
Reduction: Reduction reactions can revert the compound to its original perphenazine form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of perphenazine, depending on the specific reagents and conditions used .
Scientific Research Applications
Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride involves its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This action is responsible for its antipsychotic effects. Additionally, it binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Perphenazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A more potent phenothiazine antipsychotic.
Uniqueness
Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride is unique due to its specific oxidation state and the presence of sulfoxide and dioxide groups. These structural features contribute to its distinct pharmacological properties and make it a valuable reference standard in pharmaceutical research .
Properties
Molecular Formula |
C21H28Cl3N3O4S |
|---|---|
Molecular Weight |
524.9 g/mol |
IUPAC Name |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O4S.2ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)30(21)29)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H |
InChI Key |
BXGYRCWGBHRXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)

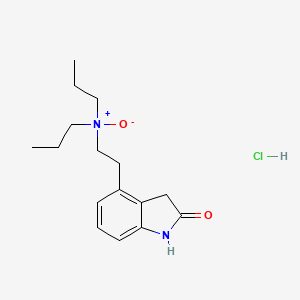
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
